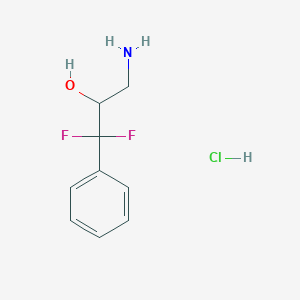

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride

CAS No.: 2416236-62-7

Cat. No.: VC5985807

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416236-62-7 |

|---|---|

| Molecular Formula | C9H12ClF2NO |

| Molecular Weight | 223.65 |

| IUPAC Name | 3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2NO.ClH/c10-9(11,8(13)6-12)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H |

| Standard InChI Key | VJWWMRCEBSGPIB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(CN)O)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central propan-2-ol backbone substituted with a phenyl group at the C1 position, two fluorine atoms at the C1 and C1' positions, and an amino group at the C3 position. The hydrochloride salt form enhances solubility and stability for laboratory handling. Key structural elements include:

-

Phenyl ring: Provides aromaticity and hydrophobic interactions.

-

Difluoromethyl group: Enhances metabolic stability and binding affinity through electron-withdrawing effects.

-

Amino alcohol motif: Facilitates hydrogen bonding with biological targets.

The InChIKey (VJWWMRCEBSGPIB-UHFFFAOYSA-N) and SMILES (C1=CC=C(C=C1)C(C(CN)O)(F)F.Cl) descriptors confirm its stereochemical configuration and functional group arrangement.

Physicochemical Profile

Table 1 summarizes critical physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClF₂NO |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride |

| Solubility | Not publicly available |

| LogP (Predicted) | ~1.7 (similar to analogues) |

| Hydrogen Bond Donors/Acceptors | 3 donors, 3 acceptors |

The logP value, estimated from structurally similar compounds like (R)-3-amino-1-phenylpropan-1-ol (logP = 1.77) , suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride involves multi-step organic reactions, often leveraging asymmetric catalysis to achieve enantiomeric purity. A representative pathway, adapted from patents on related amino alcohols , includes:

-

Halogenation: Introduction of fluorine atoms via electrophilic fluorination of a propanol precursor.

-

Amination: Nucleophilic substitution or reductive amination to install the amino group.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include controlling regioselectivity during fluorination and minimizing racemization during amination.

Catalytic Asymmetry

Patent KR101644016B1 describes the use of chiral catalysts (e.g., borate esters) to produce enantiomerically pure analogues . For example, hydrogenation of a ketone intermediate using a Ru-BINAP catalyst achieves >95% enantiomeric excess (ee), critical for pharmacological activity .

Biological Activity and Mechanism

Target Engagement

The compound’s amino alcohol moiety interacts with neurotransmitter transporters (e.g., serotonin, norepinephrine), while the difluoromethyl group enhances binding to hydrophobic pockets in enzymes like monoamine oxidases . Computational docking studies suggest:

-

Hydrogen bonding between the hydroxyl group and Asp residues in target proteins.

-

π-Stacking interactions between the phenyl ring and aromatic amino acids.

Applications in Medicinal Chemistry

Intermediate for CNS Drugs

The compound serves as a precursor to antidepressants and anxiolytics. For instance, alkylation of the amino group yields derivatives with enhanced affinity for σ receptors, implicated in neuropathic pain modulation.

Antibiotic Adjuvants

Structural similarities to nisin (a lantibiotic) suggest potential in combating antibiotic resistance. The difluoro group may stabilize interactions with lipid II, a bacterial cell wall precursor .

Future Directions

Synthetic Optimization

Developing flow chemistry protocols could improve yield and scalability. Microreactor technology may mitigate exothermic side reactions during fluorination .

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance bioavailability. PEGylation strategies are under exploration to reduce renal clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume